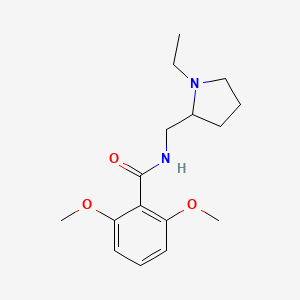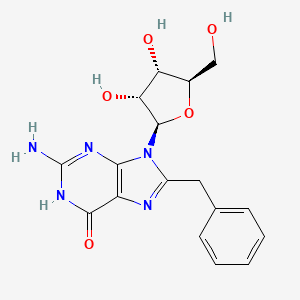
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidine ring attached to a benzamide structure, which is further substituted with two methoxy groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as methylamine, to form the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) under basic conditions.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzylamine.
Substitution: Formation of halogenated or alkylated benzamide derivatives.
Aplicaciones Científicas De Investigación
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of neurotransmitter systems, particularly the dopamine and serotonin receptors. By binding to these receptors, it can influence the release and uptake of neurotransmitters, thereby affecting various physiological processes such as mood, cognition, and motor function .
Comparación Con Compuestos Similares
Similar Compounds
Amisulpride: A benzamide derivative with similar structural features, used as an antipsychotic agent.
Levosulpiride: Another benzamide derivative with prokinetic and antipsychotic properties.
Sulpiride: A benzamide used in the treatment of schizophrenia and depression.
Uniqueness
N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Número CAS |
82935-41-9 |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H24N2O3/c1-4-18-10-6-7-12(18)11-17-16(19)15-13(20-2)8-5-9-14(15)21-3/h5,8-9,12H,4,6-7,10-11H2,1-3H3,(H,17,19) |
Clave InChI |
XHDCLFMAXFUNGX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)




![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)
![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)


